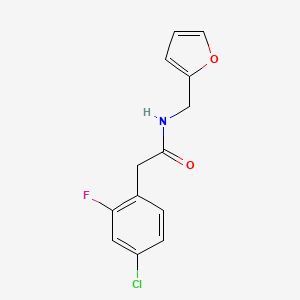![molecular formula C15H14F3N3O2 B5344758 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5344758.png)
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as DPA-714, is a novel ligand for the translocator protein (TSPO) that has been extensively studied in recent years due to its potential applications in the field of neuroscience. TSPO is a mitochondrial protein that is highly expressed in glial cells and is involved in a wide range of physiological processes, including the regulation of neuroinflammation, apoptosis, and oxidative stress. The ability of DPA-714 to selectively bind to TSPO has made it a valuable tool for investigating the role of this protein in various neurological disorders.
作用機序
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide binds to TSPO with high affinity and selectivity, leading to the modulation of various signaling pathways involved in neuroinflammation and oxidative stress. TSPO is thought to play a key role in the regulation of mitochondrial function and energy metabolism, as well as in the modulation of immune responses and cell death pathways. By modulating TSPO activity, this compound can influence these processes and potentially improve neurological function.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce neuroinflammation and oxidative stress, and to improve neuronal survival and function in various neurological disorders. This compound has also been shown to modulate immune responses and to promote neuroprotection in response to various stimuli, including ischemia and traumatic brain injury. In addition, this compound has been used as a diagnostic tool in PET imaging to visualize the distribution of TSPO in the brain and to monitor changes in TSPO expression in response to various stimuli.
実験室実験の利点と制限
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages as a research tool, including its high affinity and selectivity for TSPO, its ability to modulate various signaling pathways involved in neuroinflammation and oxidative stress, and its potential to improve neuronal survival and function. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity at high doses and its limited availability and high cost.
将来の方向性
There are several future directions for the use of 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide in neuroscience research. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of TSPO in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Finally, this compound may also have potential applications in the development of new diagnostic and therapeutic tools for these disorders.
合成法
The synthesis of 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 2-amino-3,4-dimethyl-6-hydroxypyridine with ethyl oxalyl chloride to form 2-amino-3,4-dimethyl-6-oxo-1(6H)-pyridazine. This intermediate is then reacted with 2-(trifluoromethyl)phenylacetic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to yield the final product, this compound.
科学的研究の応用
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. In these studies, this compound has been shown to modulate neuroinflammation and oxidative stress, and to improve neuronal survival and function. This compound has also been used as a diagnostic tool in positron emission tomography (PET) imaging to visualize the distribution of TSPO in the brain and to monitor changes in TSPO expression in response to various stimuli.
特性
IUPAC Name |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-7-14(23)21(20-10(9)2)8-13(22)19-12-6-4-3-5-11(12)15(16,17)18/h3-7H,8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCCDNFAXPYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5344675.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5344682.png)
![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5344684.png)
![6-methoxy-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5344695.png)

![7-(3-chlorophenyl)-4-[3-(ethylthio)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5344708.png)
![11-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5344715.png)
![N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5344724.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344742.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)


![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)